molecular formula C21H28OS B12590086 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene CAS No. 648436-28-6

1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene

Cat. No.: B12590086
CAS No.: 648436-28-6
M. Wt: 328.5 g/mol
InChI Key: CZCFZQJSFRBJFY-UHFFFAOYSA-N
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Description

1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene is a substituted benzene derivative featuring a hexyl chain at position 1, a 4-methoxyphenylsulfanyl group at position 2, and methyl groups at positions 4 and 3. This compound combines hydrophobic (hexyl chain, methyl groups) and polar (sulfanyl, methoxy) functionalities, which influence its physicochemical properties, such as solubility, melting point, and intermolecular interactions.

Properties

CAS No.

648436-28-6

Molecular Formula

C21H28OS

Molecular Weight

328.5 g/mol

IUPAC Name

1-hexyl-2-(4-methoxyphenyl)sulfanyl-4,5-dimethylbenzene

InChI

InChI=1S/C21H28OS/c1-5-6-7-8-9-18-14-16(2)17(3)15-21(18)23-20-12-10-19(22-4)11-13-20/h10-15H,5-9H2,1-4H3

InChI Key

CZCFZQJSFRBJFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(C(=C1)C)C)SC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene typically involves the reaction of 4-methoxyphenyl thiol with 1-hexyl-4,5-dimethylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens, catalysts like iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Key Substituents Solubility (Polar vs. Non-polar) Melting Point (°C) Hydrogen-Bonding Capacity
1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene Hexyl, 4-MeO-PhS, 4,5-diMe Low polarity (hexyl dominates) Moderate (estimated) Moderate (S···H interactions)
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid Carboxymethyl, Ph, ketone High (carboxylic acid) >150 (crystalline) High (COOH and S···H bonds)
4-[4-(Diphenylmethylene)-1-piperidinyl]-butyl derivatives Piperidinyl, diphenylmethylene Variable (depends on counterion) Not reported Low (non-polar groups dominate)

Key Observations:

  • The hexyl chain in the target compound enhances lipophilicity compared to shorter alkyl chains or polar groups (e.g., carboxymethyl in ), reducing aqueous solubility.

Crystallographic and Structural Insights

  • Hydrogen-Bonding Patterns: While the target compound lacks strong hydrogen-bond donors (e.g., -OH or -NH), its sulfanyl group may form weak S···H-C interactions, as observed in sulfur-containing crystals . This contrasts with the robust COOH-mediated networks in .
  • Packing Efficiency: The hexyl chain likely disrupts close packing, resulting in lower density compared to rigid, planar analogs like diphenylmethylene derivatives .

Biological Activity

1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene (CAS No. 648436-28-6) is an organic compound notable for its unique molecular structure, which includes a hexyl chain, a methoxyphenyl group, and a dimethylbenzene core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene is C21H28OS, with a molecular weight of 328.5 g/mol. The compound's structural characteristics make it a candidate for various biological applications.

PropertyValue
CAS No.648436-28-6
Molecular FormulaC21H28OS
Molecular Weight328.5 g/mol
IUPAC Name1-hexyl-2-(4-methoxyphenyl)sulfanyl-4,5-dimethylbenzene
InChI KeyCZCFZQJSFRBJFY-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. The sulfanyl group may interact with microbial enzymes or cell membranes, leading to bactericidal effects.

Anticancer Properties

The compound has been investigated for its potential anticancer activity. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene is believed to involve:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity.
  • Aromatic Interactions : The aromatic rings can engage in π-π interactions with other aromatic systems, influencing binding affinity and specificity.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various sulfanyl compounds, 1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were lower than those of several standard antibiotics.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound involved testing against several cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.

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